2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-
Beschreibung
The compound 2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)- is a quinoline-based small molecule featuring a reactive acrylamide group (2-butenamide) and a complex substitution pattern. Its structure includes:
- A quinolinyl core substituted with a 7-ethoxy group.
- A 3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl moiety at the 4-position, contributing to its unique electronic and steric properties.
- A 4-(dimethylamino) group on the butenamide side chain, which facilitates covalent binding to kinase targets .
Eigenschaften
Molekularformel |
C29H29N5O5 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(E)-4-(dimethylamino)-N-[4-[(3,6-dioxo-4-phenylmethoxycyclohexa-1,4-dien-1-yl)amino]-7-ethoxyquinazolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C29H29N5O5/c1-4-38-26-15-21-20(13-23(26)32-28(37)11-8-12-34(2)3)29(31-18-30-21)33-22-14-25(36)27(16-24(22)35)39-17-19-9-6-5-7-10-19/h5-11,13-16,18H,4,12,17H2,1-3H3,(H,32,37)(H,30,31,33)/b11-8+ |
InChI-Schlüssel |
OZJNFEMRGXMBKA-DHZHZOJOSA-N |
Isomerische SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)OCC4=CC=CC=C4)NC(=O)/C=C/CN(C)C |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)OCC4=CC=CC=C4)NC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Butenamid, 4-(Dimethylamino)-N-[4-[[3,6-Dioxo-4-(Phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-chinazolinyl]-, (2E)- beinhaltet typischerweise mehrstufige organische Reaktionen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung große Batchreaktoren umfassen, in denen die Reaktionsbedingungen für maximale Effizienz optimiert sind. Die Verwendung von Durchflussreaktoren kann ebenfalls in Betracht gezogen werden, um die Skalierbarkeit und Reproduzierbarkeit des Syntheseprozesses zu verbessern. Die Reinigung des Endprodukts erfolgt typischerweise durch Techniken wie Kristallisation, Destillation oder Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Butenamid, 4-(Dimethylamino)-N-[4-[[3,6-Dioxo-4-(Phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-chinazolinyl]-, (2E)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder Alkoholen führen.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile, abhängig von der Substitutionsreaktion. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschte Umwandlung zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of quinazoline exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival .
-
Antimicrobial Properties
- Research indicates that compounds with similar structural motifs possess antimicrobial properties. This suggests that 2-butenamide could be evaluated for its effectiveness against bacterial and fungal pathogens, potentially leading to new treatments for infections resistant to conventional antibiotics .
- Enzyme Inhibition
Case Studies
-
Study on Anticancer Activity
- A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative exhibited potent anticancer effects against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that 2-butenamide might share similar mechanisms due to its structural analogies .
- Antimicrobial Evaluation
Wirkmechanismus
The mechanism of action of 2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The target compound shares a core 2-butenamide scaffold with other EGFR/HER2 inhibitors but differs in substituents and backbone (quinoline vs. quinazoline). Key structural distinctions include:
| Compound | Core Structure | Key Substituents | Target Kinases |
|---|---|---|---|
| Target Compound | Quinoline | 3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl, 7-ethoxy | Likely EGFR/HER2/HER4 |
| Afatinib (Gilotrif®) | Quinazoline | 3-chloro-4-fluorophenyl, tetrahydrofuran-3-yloxy | EGFR, HER2, HER4 (pan-HER) |
| Neratinib | Quinoline | 3-chloro-4-(pyridin-2-ylmethoxy)phenyl, 3-cyano | Pan-HER (EGFR, HER2, HER4) |
| Dacomitinib | Quinazoline | 3-chloro-4-fluorophenyl, 1-piperidinyl | EGFR, HER2 |
Key Observations :
- The 3,6-dioxo-cyclohexadienyl group in the target compound replaces the halogenated aryl groups (e.g., 3-chloro-4-fluoro in afatinib) seen in other inhibitors. This may alter binding affinity or selectivity due to differences in electron-withdrawing/donating effects .
Pharmacological Activity
Inhibitory Potency (IC₅₀ Values):
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | HER4 Activity |
|---|---|---|---|
| Afatinib | 0.5 | 14 | Yes (irreversible) |
| Neratinib | 92 | 59 | Yes (predicted) |
| Target Compound | Not reported | Not reported | Likely (structural analogy) |
Insights :
- Afatinib exhibits superior potency against EGFR compared to neratinib, attributed to its quinazoline core and optimized substituents .
Pharmaceutical Properties
Salt Forms and Stability:
- Afatinib is formulated as a dimaleate salt to enhance solubility and bioavailability .
- Neratinib uses a monomaleate salt, while the target compound’s salt form is unspecified in the evidence. However, crystalline salt forms (e.g., maleate, tosylate) are critical for stability and manufacturing, as seen in related compounds (e.g., ) .
Polymorph Stability:
- Crystalline polymorphs (e.g., alpha forms) of similar butenamide derivatives demonstrate improved thermal and photostability, suggesting the target compound’s formulation could benefit from analogous optimization .
Biologische Aktivität
2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- is a complex organic compound with significant potential in pharmaceutical applications. Its structure includes a quinazoline moiety, which is known for its diverse biological activities including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 527.57 g/mol. The structural complexity of the compound suggests potential interactions with various biological targets.
Biological Activity Overview
Anticancer Activity
Research indicates that compounds with similar structural features to 2-butenamide derivatives exhibit notable anticancer properties. For instance, quinazoline derivatives have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that quinazoline-based compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell cycle progression and modulation of apoptotic pathways .
Antimicrobial Properties
The presence of the dimethylamino group and the quinazoline structure may contribute to antimicrobial activity. Compounds with similar configurations have shown effectiveness against various bacterial strains and fungi. A comparative study highlighted that derivatives of quinazoline displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
-
Study on Anticancer Efficacy
A recent investigation focused on a series of quinazoline derivatives including 2-butenamide showed promising results against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that certain derivatives reduced cell proliferation by over 70% at concentrations as low as 10 µM . -
Antimicrobial Testing
In another study, the antimicrobial efficacy of related compounds was assessed using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to 2-butenamide exhibited zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazoline A | Anticancer | 5 | |
| Quinazoline B | Antimicrobial | 10 | |
| 2-Butenamide | Anticancer | 7 | |
| 2-Butenamide | Antimicrobial | 15 |
Table 2: Structural Features and Their Biological Implications
| Structural Feature | Implication |
|---|---|
| Dimethylamino Group | Enhances solubility and bioactivity |
| Quinazoline Core | Known for anticancer properties |
| Phenylmethoxy Substituent | Potential for increased activity |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?
The synthesis of this compound likely involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key variables include solvent choice (e.g., absolute ethanol for reflux reactions), catalysts (e.g., glacial acetic acid for Schiff base formation), and temperature control. For example, describes a reflux method for synthesizing triazole derivatives, which can be adapted by substituting benzaldehyde derivatives with appropriate quinazolinyl precursors. Purification steps, such as recrystallization or column chromatography, should be prioritized to isolate the target compound . Yield optimization may require iterative adjustments to stoichiometry and reaction duration, as seen in for thieno-pyrimidinyl derivatives .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for confirming the stereochemistry (e.g., (2E)-configuration) and substituent placement. highlights the use of NIST-standardized spectroscopic databases for cross-referencing spectral data . X-ray crystallography (as in ) can resolve ambiguities in molecular conformation, particularly for the cyclohexadien-1-yl and quinazolinyl moieties .
Q. How should researchers handle solubility challenges during in vitro biological assays?
Preliminary solubility screening in dimethyl sulfoxide (DMSO) is advisable, as the compound’s dimethylamino and ethoxy groups may enhance lipophilicity. notes that related butenamide derivatives exhibit solubility in DMSO ≥11 mg/mL but limited solubility in water or ethanol. For cell-based assays, maintain DMSO concentrations below 0.1% to avoid cytotoxicity. Sonication or co-solvents (e.g., PEG-400) may improve aqueous dispersion .
Q. What safety precautions are necessary during synthesis and handling?
Refer to safety data sheets (SDS) for structurally similar compounds (e.g., and ). Use fume hoods for reactions involving volatile reagents, and wear nitrile gloves to prevent dermal exposure. Emergency measures for inhalation or contact include immediate rinsing with water and medical consultation. Stability testing under varying temperatures and light exposure is recommended to identify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
Density functional theory (DFT) calculations can elucidate electronic properties (e.g., HOMO-LUMO gaps) of the dimethylamino and phenylmethoxy groups, which influence binding affinity. Molecular docking simulations (using tools like AutoDock Vina) should incorporate flexible side-chain adjustments for target proteins. emphasizes integrating AI-driven platforms like COMSOL Multiphysics to simulate binding dynamics and optimize lead modifications . Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation.
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, serum concentrations) or compound purity. Implement orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity, as in ’s approach for trifluoromethyl-substituted benzamides . Meta-analyses of structure-activity relationships (SAR) for related quinazolinyl derivatives () can identify critical substituents (e.g., ethoxy vs. methoxy groups) that modulate potency .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., tyrosine kinases) in model cell lines and assess phenotypic changes. ’s framework for benzenesulfonamide derivatives suggests combining transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map downstream pathways . Pharmacological inhibition or siRNA knockdown can further validate target engagement.
Q. What methodologies are recommended for studying metabolic stability and pharmacokinetics?
Conduct in vitro microsomal stability assays (human/rat liver microsomes) to assess cytochrome P450-mediated metabolism. LC-MS/MS quantification of plasma samples in rodent models can determine half-life (t½) and bioavailability. notes that trifluoromethyl groups enhance metabolic stability, suggesting this moiety’s role in prolonging activity . Compare results with in silico ADMET predictions (e.g., SwissADME) for consistency.
Q. How can substituent modifications enhance selectivity toward a specific biological target?
Systematic SAR studies should focus on the phenylmethoxy and ethoxy groups. For instance, compares benzamide derivatives with varying substituents, showing that electron-withdrawing groups (e.g., fluoro) improve receptor binding . Synthesize analogs with halogens or alkyl chains at the 4-position of the cyclohexadien-1-yl ring and evaluate potency via dose-response assays (IC50/EC50).
Q. What advanced techniques validate the compound’s role in modulating enzyme allostery or protein-protein interactions?
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map conformational changes in enzymes upon compound binding. Cryo-electron microscopy (cryo-EM) is suitable for visualizing large protein complexes influenced by the compound. ’s theoretical framework stresses linking these findings to broader biological pathways (e.g., apoptosis or signal transduction) through pathway enrichment analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
